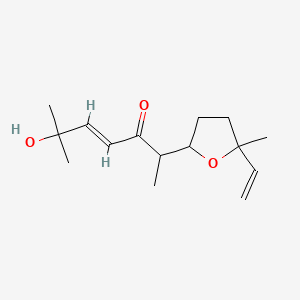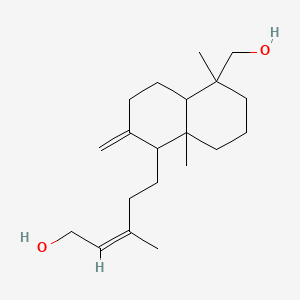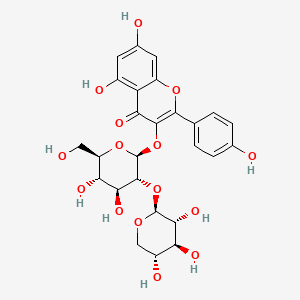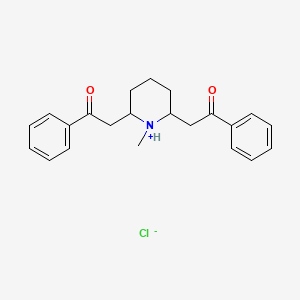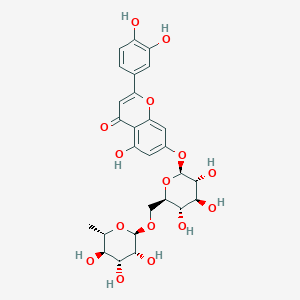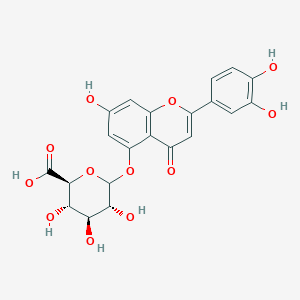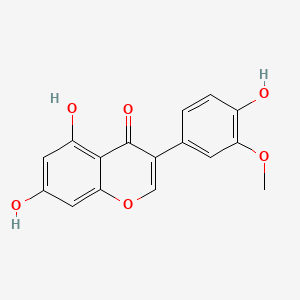
3'-O-メチルロボール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Methylorobol is a type of flavonoid with antioxidant properties . It exhibits moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl free radical scavenging assay .
Molecular Structure Analysis
The molecular formula of 3’-O-Methylorobol is C16H12O6 . It has an average mass of 300.263 Da and a monoisotopic mass of 300.063385 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-O-Methylorobol include a density of 1.5±0.1 g/cm3, a boiling point of 574.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 219.4±23.6 °C .科学的研究の応用
神経薬理学:電位依存性ナトリウムチャネル阻害
3'-O-メチルロボールは、末梢感覚ニューロンに主に発現する電位依存性ナトリウムチャネルNav1.7を阻害することが示されています {svg_1}。このチャネルは、活動電位の立ち上がり期に必須であり、痛みを感知する伝導を媒介しています。3'-O-メチルロボールによるNav1.7の阻害は、感覚ニューロンの過興奮性を抑制することにより、遺伝性発作性そう痒症などの疾患を軽減する可能性があります {svg_2}.
皮膚科学:抗そう痒療法
皮膚科学的研究では、3'-O-メチルロボールのNav1.7チャネル阻害は、ヒスタミン依存性そう痒マウスモデルで抗そう痒効果を示しました {svg_3}。この化合物は、ヒスタミン依存性そう痒の治療のための新しい治療アプローチを提供し、この状態に苦しむ何百万人もの患者に救済をもたらす可能性があります {svg_4}.
腫瘍学:潜在的な治療的応用
腫瘍学における直接的な応用は広く報告されていませんが、Nav1.7などのナトリウムチャネルの役割は、がん生物学の新たな注目を集めています。3'-O-メチルロボールがこれらのチャネルを調節する能力は、がん治療戦略の研究のための新しい道を開く可能性があります {svg_5}.
心臓病学:ナトリウム電流のモジュレーション
3'-O-メチルロボールによるナトリウム電流のモジュレーションは、特に心臓活動電位と興奮性の文脈において、心臓病学において影響を与える可能性があります。さらなる研究では、心臓不整脈の治療における潜在的な利点を調査できます {svg_6}.
免疫学:免疫応答のモジュレーション
3'-O-メチルロボールの免疫学への影響に関する特定の研究は、容易に入手できませんが、ナトリウムチャネルのモジュレーションは免疫細胞の機能に影響を与える可能性があります。これは、3'-O-メチルロボールが免疫応答にどのように影響を与えるかについての今後の研究の可能性を示唆しています {svg_7}.
消化器病学:腸の感覚に対する影響の探求
感覚ニューロンに対するその効果を考えると、3'-O-メチルロボールは腸の感覚と運動性に影響を与える可能性があります。研究では、感覚障害を伴う消化器疾患の治療における潜在的な利点を調査できます {svg_8}.
内分泌学:ホルモン調節の調査
ホルモン分泌細胞におけるナトリウムチャネルの役割は、3'-O-メチルロボールのもう1つの潜在的な応用を示しています。これらのチャネルに対するその影響は、ホルモン調節および関連する障害の研究に関連する可能性があります {svg_9}.
分子薬理学:薬物開発とスクリーニング
3'-O-メチルロボールのナトリウムチャネルに対する作用は、分子薬理学における薬物開発とスクリーニングの候補として位置づけています。Nav1.7に対する特異性と有効性は、新しい薬理学的薬剤の開発のための貴重なツールとなっています {svg_10}.
作用機序
Target of Action
The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .
Mode of Action
3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .
Result of Action
The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .
生化学分析
Biochemical Properties
3’-O-Methylorobol interacts with various biomolecules in biochemical reactions. It exhibits antioxidant activity by scavenging free radicals . This interaction involves the transfer of an electron from the 3’-O-Methylorobol molecule to the free radical, neutralizing it and preventing it from causing cellular damage .
Cellular Effects
3’-O-Methylorobol has been shown to have significant effects on cells. It inhibits the voltage-gated sodium channel Nav1.7, which is predominantly expressed in peripheral sensory neurons . This inhibition can suppress histamine-dependent itch in mice, suggesting that 3’-O-Methylorobol may have potential therapeutic applications for conditions involving histamine-dependent itching .
Molecular Mechanism
The molecular mechanism of 3’-O-Methylorobol involves its interaction with the Nav1.7 sodium channel. It inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . This inhibition is achieved by shifting the half-maximal voltage of activation and inactivation, thereby affecting the function of the channel .
Temporal Effects in Laboratory Settings
The effects of 3’-O-Methylorobol have been observed over time in laboratory settings. It has been shown to suppress Nav1.7 currents in a concentration-dependent manner
特性
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBGWWGXBNJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

